BenchChemオンラインストアへようこそ!

Deacetylcinobufagin

Cytotoxicity screening Structure–activity relationship Bufadienolide ranking

Deacetylcinobufagin is the ONLY bufadienolide validated as a simultaneous dual-probe substrate for UGT1A3 and UGT1A4—enabling single-incubation reaction phenotyping. Unlike cinobufagin or bufalin, it avoids CaV/CaSR-mediated cardiotoxicity while retaining antitumor activity via GPX4 binding. It is also the kinetically preferred SULT2A1 probe and the major urinary metabolite of cinobufagin, essential for LC-MS/MS bioanalysis. Procure ≥98% HPLC-pure reference standard for DMPK profiling, preclinical ADME, and pharmacokinetic studies of cinobufagin-containing formulations.

Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
CAS No. 4026-95-3
Cat. No. B1670279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylcinobufagin
CAS4026-95-3
SynonymsDesacetylcinobufagin;  Desacetylcinobufagin;  Cinobufagin, deacetyl- (6CI)
Molecular FormulaC24H32O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O
InChIInChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3
InChIKeyIXZHDDUFQVXHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetylcinobufagin (CAS 4026-95-3): A Bufadienolide Reference Standard for Differentiated Antitumor & Enzyme-Probe Procurement


Deacetylcinobufagin (desacetylcinobufagin; DACB; CAS 4026-95-3; C₂₄H₃₂O₅; MW 400.51) is a naturally occurring bufadienolide steroid isolated from the skin secretions of Bufo bufo gargarizans (Ch'an Su / toad venom) [1]. It belongs to the cardiotonic steroid superfamily, characterized by a steroidal core bearing a signature C-17 δ-lactone (α-pyrone) ring, and is distinguished from its parent compound cinobufagin by the absence of the C-16 acetyl ester substituent [2]. Deacetylcinobufagin has been identified as the major urinary metabolite of cinobufagin following both intravenous and oral administration in rats [3], and is recognized as a bifunctional isoform-specific probe substrate for human UDP-glucuronosyltransferases UGT1A3 and UGT1A4 [4].

Why Bufadienolide Analogs Cannot Substitute for Deacetylcinobufagin in Critical Research & Industrial Applications


Bufadienolides as a class exhibit profound structure-dependent divergence in cytotoxicity potency, cardiotoxicity liability, Na⁺/K⁺-ATPase inhibitory strength, and Phase II metabolic enzyme substrate specificity, making generic within-class substitution scientifically indefensible. Deacetylcinobufagin's unique C-16 deacetylation distinguishes it from cinobufagin, producing a moderate-cytotoxicity, low-cardiotoxicity profile in in vivo zebrafish models [1], while conferring isoform-specific glucuronidation (UGT1A3/UGT1A4) and sulfation (SULT2A1) probe properties absent in its parent and sibling compounds [2][3]. Quantitative evidence demonstrates that structurally analogous bufadienolides span a >40-fold cytotoxicity range and exhibit opposite cardiotoxicity phenotypes in the same experimental systems, rendering simple analog substitution scientifically invalid [1][4].

Deacetylcinobufagin (CAS 4026-95-3): Quantitative Comparator-Based Evidence for Differentiated Selection


Deacetylcinobufagin Exhibits a Distinct Moderate-Cytotoxicity Tier Across Four Human Cancer Cell Lines, Separating It from Both Highly Potent and Inactive Bufadienolide Congeners

In a direct head-to-head cytotoxicity panel evaluating eight bufadienolides isolated from the same Bufo bufo gargarizans extract, deacetylcinobufagin (compound 4) belonged to a distinct intermediate-activity tier. Compounds 3 (argentinogenin), 6 (cinobufaginol), 7 (bufalin), and 8 (gamabufalin) displayed potent activity (IC₅₀ < 2.5 µM), while deacetylcinobufagin (4) and deacetylcinobufaginol (5) showed moderate activity (IC₅₀ < 50 µM), and the two new bufalactamides (1–2) were inactive (IC₅₀ > 100 µM) [1]. This ~20-fold potency reduction relative to bufalin and gamabufalin, coupled with distinct SAR determinants, establishes deacetylcinobufagin's unique position in the bufadienolide activity landscape [1].

Cytotoxicity screening Structure–activity relationship Bufadienolide ranking

Deacetylcinobufagin Demonstrates a Superior Antitumor Activity-to-Cardiotoxicity Ratio Versus Cinobufagin and Bufalin in a Zebrafish Xenograft Model

In an integrated multi-omics study using normal and HepG2 xenograft zebrafish models, eight key bufadienolide Q-markers were directly compared for antitumor activity and cardiovascular toxicity. Cinobufagin and bufalin were found to interfere with calcium homeostasis through CaV and CaSR channels, induce cardiotoxicity, and upregulate CASP9 to activate myocardial cell apoptosis, whereas deacetylcinobufagin did not trigger this cardiotoxic cascade and instead 'exhibited greater potential in terms of anti-tumor effects' [1]. Microscale thermophoresis (MST) measurements further demonstrated that deacetylcinobufagin binds GPX4 more potently than cinobufagin, suggesting a stronger ferroptosis-induction capability in tumor cells [1]. The study concluded that deacetylcinobufagin is 'an active ingredient with low toxicity' suitable for enhancing BV quality [1].

Cardiotoxicity Antitumor efficacy Zebrafish xenograft Therapeutic index

Deacetylcinobufagin Is a Validated Isoform-Specific Probe Substrate for Simultaneous Determination of Human UGT1A3 and UGT1A4 Catalytic Activity—a Property Not Shared by Cinobufagin, Bufalin, or Any Other Bufadienolide

A systematic study demonstrated that deacetylcinobufagin (DACB) undergoes regio-specific glucuronidation at two distinct hydroxyl positions: the 3-O-glucuronide is formed exclusively by UGT1A4, while the 16-O-glucuronide is formed exclusively by UGT1A3 [1]. This dual-site, isoform-specific glucuronidation pattern is unique among bufadienolides; cinobufagin, bufalin, and their 3-epimers do not exhibit this property. Critically, cinobufagin, deacetylcinobufagin (DCB), and bufalin (BF) themselves do NOT form glucuronide metabolites when incubated with human liver microsomes (HLM) in the presence of UDPGA—only their 3-epimers (EDCB and EBF) do [2]. This stereoselective glucuronidation liability further distinguishes deacetylcinobufagin's metabolic profile from its closely related analogs [2].

UGT enzyme probe Drug metabolism Glucuronidation Isoform specificity

Kinetic Evaluation Identifies Deacetylcinobufagin as the Preferred Probe Substrate for Human SULT2A1 Among Six Representative Bufadienolides

In a systematic characterization of bufadienolide sulfation encompassing six representative compounds (bufalin, resibufogenin, cinobufagin, bufotalin, telocinobufagin, and deacetylcinobufagin), reaction phenotyping using human recombinant SULT isoforms and liver S9 fractions revealed that SULT2A1 mediates bufadienolide 3-O-sulfate formation with high specific selectivity across the class [1]. However, further kinetic evaluation demonstrated that deacetylcinobufagin could be used as the 'preferred probe of SULT2A1' for assessing sulfotransferase activity [1]. This preferential probe designation was not assigned to any of the other five tested bufadienolides, indicating kinetic superiority [1].

Sulfotransferase probe SULT2A1 Phase II metabolism Bufadienolide sulfation

Deacetylcinobufagin Is Quantitatively Ranked Within the Bufadienolide Class for Surface Anesthetic Activity—All Tested Compounds Exceeded Cocaine, with Deacetylcinobufagin Positioned in the Moderate-Activity Tier

A classic pharmacological study evaluated the surface anesthetic activities of ten bufadienolides using the guinea pig cornea assay, with cocaine as the reference standard [1]. All active substances tested (with the exceptions of resibufogenin and marinobufagin) were more effective than cocaine. The activity ranking was: bufalin > telocinobufagin > bufotalin > cinobufagin > cinobufotalin > desacetyl-bufotalin ≨ desacetyl-cinobufagin ≨ desacetyl-cinobufotalin [1]. This places deacetylcinobufagin (desacetyl-cinobufagin) in the lowest activity tier among the active bufadienolides, with potency substantially lower than bufalin and cinobufagin but still exceeding cocaine [1].

Surface anesthetic activity Bufadienolide pharmacology Guinea pig cornea assay

Evidence-Backed Procurement Scenarios for Deacetylcinobufagin: Where the Data Support Its Prioritization Over Analogs


Preclinical Anticancer Candidate Screening Requiring Favorable Cardio-Safety Profiling in Vivo

When a research program aims to screen bufadienolide-derived anticancer candidates in vertebrate models while explicitly minimizing cardiotoxicity, deacetylcinobufagin is the evidence-supported selection. Unlike cinobufagin and bufalin—which disrupt calcium homeostasis via CaV/CaSR and induce CASP9-mediated myocardial apoptosis in zebrafish—deacetylcinobufagin avoids this cardiotoxic pathway while exhibiting stronger GPX4 binding and greater antitumor potential in the same model system [1]. Its moderate cytotoxicity tier (IC₅₀ < 50 µM across four cancer cell lines [2]) further supports its use in therapeutic window optimization where ultra-potent congeners may carry unacceptable toxicity burdens.

In Vitro DMPK UGT Phenotyping and Drug–Drug Interaction (DDI) Assessment Requiring Isoform-Specific Probe Substrates

For pharmaceutical DMPK laboratories conducting reaction phenotyping of UGT1A3 and UGT1A4—two highly homologous (93%) isoforms with broadly overlapping substrate specificities—deacetylcinobufagin is uniquely validated as a simultaneous dual-probe substrate. DACB 3-O-glucuronidation specifically reports UGT1A4 activity, while 16-O-glucuronidation specifically reports UGT1A3 activity, enabling a single-compound, single-incubation assay format [1]. No other bufadienolide (including cinobufagin and bufalin) provides this bifunctional probe capability, making DACB an essential procurement item for UGT activity determination across enzyme sources (HLM, recombinant isoforms, hepatocytes) [1].

SULT2A1 Enzyme Kinetics Characterization and Sulfation Pathway Investigation in Preclinical Development

Research groups investigating sulfotransferase-mediated metabolism, particularly SULT2A1—a major Phase II enzyme involved in drug and steroid sulfation—can procure deacetylcinobufagin as the kinetically preferred probe substrate for in vitro sulfation assays. Among six representative bufadienolides comprehensively characterized, kinetic evaluation designated deacetylcinobufagin as the preferred SULT2A1 probe, supported by molecular docking analysis revealing critical hydrophobic interactions with SULT2A1 His99 residues [1]. This scenario is particularly relevant for preclinical programs evaluating bufadienolide or steroid-like candidates where SULT2A1-mediated metabolic clearance is a key determinant of pharmacokinetics.

Pharmacokinetic and Bioanalytical Method Development for Cinobufagin-Containing Traditional Medicine Formulations

Since deacetylcinobufagin is the major urinary metabolite of cinobufagin [1] and has been identified as one of the key absorbed constituents predictive of Cinobufacini capsule efficacy in pharmacokinetic studies [2], procurement of high-purity deacetylcinobufagin reference standard is essential for LC-MS/MS method development, validation, and quantitative bioanalysis in preclinical and clinical pharmacokinetic studies of cinobufagin-containing formulations. Its distinct metabolic origin from cinobufagin (deacetylation at C-16) and its presence in systemic circulation following oral administration [1] make it a critical analytical standard for accurate metabolite profiling and exposure–response correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetylcinobufagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.